molecular formula C19H20N4O2 B2902058 2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034388-64-0

2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2902058
CAS No.: 2034388-64-0
M. Wt: 336.395
InChI Key: XUANPDHHYOSCKU-UHFFFAOYSA-N
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Description

2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a synthetic small molecule provided for research and development purposes. Compounds featuring the 1-methyl-1H-pyrazol-4-yl heterocycle, often linked to pyridine and benzamide structures, are frequently investigated in medicinal chemistry for their potential as kinase inhibitors . Similar structural frameworks have been explored as potent and selective ligands for various biological targets, including the Colony-Stimulating Factor 1 Receptor (CSF1R), which is a key biomarker in neuroinflammation and tumor immunology research . The mechanism of action for this specific compound is not fully characterized, but molecules of this class typically function by modulating specific signaling pathways, such as competitively inhibiting ATP binding in kinase domains. This makes them valuable as chemical tools for studying cellular processes, signal transduction, and for hit-to-lead optimization in early drug discovery. Researchers may find application for this compound in biochemical assays, high-throughput screening, and in vitro pharmacological studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-20-17(10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUANPDHHYOSCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Molecular Weight Key Substituents Key Features Reference
2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide (Target) ~367.4 g/mol Ethoxybenzamide, pyridin-4-ylmethyl, 1-methylpyrazole Designed for kinase inhibition; ethoxy group may improve bioavailability vs. chloro/methoxy analogues
2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide () 401.3 g/mol Bromo-methoxybenzamide, pyridin-3-ylmethyl Bromine substitution increases steric bulk; potential for enhanced target engagement
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)... () ~700 g/mol (est.) Quinazoline core, 1-methylpyrazole, piperazine Quinazoline backbone enhances DNA intercalation; piperazine improves solubility
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) () ~520 g/mol (est.) Chloro-ethoxybenzamide, morpholine, fluorobenzyl Morpholine and fluorobenzyl groups optimize gastrokinetic activity and selectivity
3-Chloro-N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridin-6-ylamino)benzamide (39) () 495.2 g/mol Chlorobenzamide, pyrrolopyridine, 1-methylpyrazole Pyrrolopyridine core enhances kinase selectivity; dimethylamino group aids solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

Coupling Reactions : The pyrazole-pyridine intermediate is synthesized via Suzuki-Miyaura cross-coupling between 1-methyl-1H-pyrazol-4-ylboronic acid and a halogenated pyridine derivative.

Amide Bond Formation : The intermediate is reacted with 2-ethoxybenzoyl chloride under basic conditions (e.g., DMF with DIPEA) to form the benzamide core.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate the product .

  • Key Considerations : Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄ for coupling) and solvent selection (e.g., THF for solubility).

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyrazole (δ 7.5–8.5 ppm), and benzamide groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.18) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the planar benzamide-pyridine alignment .

Q. What are the key functional groups influencing its reactivity?

  • Functional Groups :

  • Ethoxy Group : Enhances lipophilicity and metabolic stability.
  • Pyrazole-Pyridine Moiety : Facilitates π-π stacking with biological targets (e.g., kinases).
  • Benzamide Core : Participates in hydrogen bonding with enzymes (e.g., HDACs) .
    • Reactivity Hotspots : The pyrazole nitrogen is prone to electrophilic substitution, while the ethoxy group can undergo demethylation under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Methodology :

  • Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.
  • Solvent Optimization : Use anhydrous DMF for amide bond formation to minimize hydrolysis.
  • Catalyst Screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ for coupling efficiency .
    • Case Study : A 15% yield increase was achieved by replacing THF with 1,4-dioxane in the Suzuki step .

Q. What strategies address discrepancies in reported biological activities of this compound?

  • Methodology :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, HDAC inhibition kits) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., trifluoromethyl vs. ethoxy substitutions) to identify critical functional groups .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., HDAC2 or EGFR kinase) and resolve conflicting activity data .

Q. How does the compound interact with specific enzymes or receptors?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against HDACs or kinases using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDACs) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like EGFR .
  • Mutagenesis Studies : Identify key residues (e.g., His145 in HDAC2) critical for interaction via alanine scanning .
    • Case Study : A 2024 study found a KD of 12 nM for HDAC8 binding, attributed to the pyridine nitrogen coordinating the catalytic zinc ion .

Key Notes

  • Advanced questions emphasize experimental design (e.g., SPR, mutagenesis) over descriptive answers.
  • Address contradictions via cross-validation with orthogonal assays (e.g., SPR + enzymatic activity) .

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